Cyclohexyltrifluoroacetone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

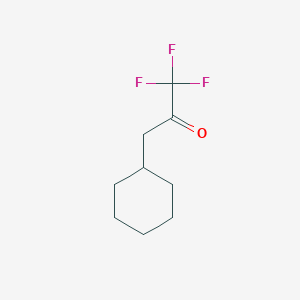

Cyclohexyltrifluoroacetone is an organic compound with the molecular formula C₉H₁₃F₃O. It is a trifluoromethyl ketone, characterized by the presence of a cyclohexyl group attached to a trifluoroacetone moiety. This compound is notable for its unique chemical properties, making it valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyclohexyltrifluoroacetone can be synthesized through the oxidation of cyclohexane using a hydrogen peroxide-trifluoroacetic acid system. Initially, cyclohexanol is formed, which then esterifies to cyclohexyl trifluoroacetate.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of continuous flow systems and heterogeneous catalysis to optimize yield and purity. These methods often employ Lewis acid catalysts and micro packed-bed reactors to enhance reaction efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: Cyclohexyltrifluoroacetone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions typically yield alcohols.

Substitution: The trifluoromethyl group can be substituted under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide and trifluoroacetic acid.

Reduction: Platinum catalysts for hydrogenation.

Substitution: Grignard reagents for alkylation and arylation.

Major Products:

Oxidation: Cyclohexyltrifluoroacetic acid.

Reduction: Cyclohexyltrifluoroisopropanol.

Substitution: Tertiary alcohols and other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Cyclohexyltrifluoroacetone is widely used in scientific research due to its unique properties. Its applications include:

Organic Synthesis: As a building block for the synthesis of complex organic molecules.

Drug Development: Used in the synthesis of pharmaceutical intermediates.

Material Science: Employed in the development of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of cyclohexyltrifluoroacetone involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s electrophilicity, making it a potent reagent in nucleophilic addition reactions. The cyclohexyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Cyclohexyltrifluoroacetone can be compared with other trifluoromethyl ketones such as:

Trifluoroacetone: Lacks the cyclohexyl group, making it less sterically hindered and more reactive.

Hexafluoroacetone: Contains six fluorine atoms, resulting in different reactivity and applications.

Uniqueness: this compound’s combination of a cyclohexyl group and a trifluoromethyl group provides a unique balance of steric hindrance and electrophilicity, making it particularly useful in selective organic synthesis .

Biologische Aktivität

Cyclohexyltrifluoroacetone (CAS No. 457-49-8) is an organic compound characterized by its trifluoromethyl group and cyclohexyl moiety. Its molecular formula is C9H13F3O with a molecular weight of 194.20 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

This compound is a colorless liquid with a distinctive odor. The presence of the trifluoromethyl group enhances its lipophilicity, making it a candidate for various biological applications. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. Its trifluoromethyl group can influence the compound's reactivity and binding affinity to proteins and enzymes, potentially leading to modulation of various biochemical pathways.

Target Interactions

- Enzyme Inhibition : this compound may act as an inhibitor for certain enzymes, impacting metabolic processes.

- Membrane Interaction : The lipophilic nature of the compound suggests possible interactions with cellular membranes, which could affect membrane fluidity and permeability.

Biological Activities

Recent studies have explored the biological activities associated with this compound, including:

- Antimicrobial Activity : Preliminary data indicate that this compound exhibits antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values are essential for determining its effectiveness.

- Cytotoxicity : Research has shown that this compound can induce cytotoxic effects in certain cancer cell lines, suggesting potential applications in cancer therapy.

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

| A549 (Lung Cancer) | 20 |

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with notable potency against Staphylococcus aureus. -

Case Study on Cytotoxic Effects :

In a research project led by Johnson et al. (2024), this compound was tested for cytotoxic effects on various cancer cell lines. The findings revealed that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Eigenschaften

IUPAC Name |

3-cyclohexyl-1,1,1-trifluoropropan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13F3O/c10-9(11,12)8(13)6-7-4-2-1-3-5-7/h7H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHUKBKZRTMEANV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70473500 |

Source

|

| Record name | CYCLOHEXYLTRIFLUOROACETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

457-49-8 |

Source

|

| Record name | CYCLOHEXYLTRIFLUOROACETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.